molecular formula C11H12N4O B2399182 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide CAS No. 400078-05-9

1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

Cat. No.: B2399182
CAS No.: 400078-05-9
M. Wt: 216.244
InChI Key: QVVLBCYEQQKZDO-UHFFFAOYSA-N
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Description

1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Properties

IUPAC Name

1-methyl-N'-phenylimidazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-15-8-7-12-10(15)11(16)14-13-9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVLBCYEQQKZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide typically involves the cyclization of amido-nitriles or amidoximes with appropriate reagents. One common method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method provides a rapid and efficient route to the desired imidazole derivative.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of key enzymes involved in bacterial metabolism, leading to reduced growth rates or cell death.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, likely due to its ability to modulate oxidative stress pathways. Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Anticancer Activity

Preliminary studies have indicated that this compound could possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through specific molecular interactions. Further research is needed to elucidate these mechanisms and determine effective dosages.

Case Studies

Several case studies have explored the applications of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of imidazole compounds, including this compound, exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory potential of this compound in animal models, showing a marked reduction in edema and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 1-methyl-N’-phenyl-1H-imidazole-2-carbohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

1-Methyl-N'-phenyl-1H-imidazole-2-carbohydrazide is a heterocyclic compound belonging to the imidazole family, which is renowned for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential antimicrobial and antiviral properties. This article examines the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

  • IUPAC Name: 1-methyl-N'-phenylimidazole-2-carbohydrazide
  • CAS Number: 400078-05-9
  • Molecular Formula: C11H12N4O
  • Molecular Weight: 216.24 g/mol

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity: The compound exhibits significant activity against various bacterial strains.
  • Antiviral Properties: Preliminary studies suggest potential efficacy against viral pathogens.
  • Anticancer Effects: Research indicates possible cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antiviral Activity

The antiviral potential of this compound has been explored in vitro, with studies indicating activity against specific viral strains. While detailed data is limited, initial results suggest that it may inhibit viral replication by interfering with viral enzymes or cellular entry mechanisms .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, demonstrating IC50 values in the low micromolar range.

Cell LineIC50 Value (µM)
MCF-75.0
HeLa4.8

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the S phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: It may modulate receptors linked to cellular signaling pathways, affecting growth and survival.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the effectiveness of various derivatives of imidazole compounds, including this compound, against resistant strains of bacteria. Results indicated that this compound had comparable efficacy to standard antibiotics like ceftriaxone .
  • Cytotoxicity Assessment : In a study evaluating the anticancer properties, researchers treated different cancer cell lines with varying concentrations of the compound and observed significant reductions in cell viability correlated with increased concentrations .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide and its derivatives?

The synthesis typically involves condensation reactions between imidazole-2-carbohydrazide precursors and substituted aldehydes. For example:

  • Step 1 : React 1H-benzo[d]imidazole-2-carbohydrazide with aldehydes (e.g., 4-(2,4-dichlorophenoxy)benzaldehyde) in ethanol and acetic acid at 80°C for 3 hours .
  • Step 2 : Monitor reaction progress via TLC (50% EtOAc/Hexane), followed by crystallization and purification using ethanol.
  • Key characterization : IR spectroscopy for –NH and –C=O stretches (~3422 cm⁻¹, ~1625 cm⁻¹), ¹H NMR for imine proton signals (~δ 8.68 ppm), and LC-MS for molecular ion peaks (e.g., [M+1]⁺ at 426.2) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., –NH, –C=O).
  • Multinuclear NMR (¹H, ¹³C) : Resolves aromatic protons and confirms substitution patterns.
  • LC-MS : Validates molecular weight and purity.
  • Elemental analysis : Ensures stoichiometric agreement (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How are preliminary biological activities (e.g., antimicrobial, cytotoxicity) assessed for this compound?

  • Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., EGFR-positive cells) at varying concentrations (10–100 µM) .
  • Antimicrobial screening : Employ disc diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC values compared to standard drugs .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Single-crystal X-ray diffraction (SC-XRD) : Utilize SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, SHELX programs enable high-resolution analysis of imidazole ring planarity and intermolecular interactions (e.g., π-π stacking) .
  • Software tools : WinGX and ORTEP for data visualization and geometry validation (e.g., bond angles, torsional strain) .

Q. What strategies address contradictory bioactivity data between in vitro and in silico studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase domain) and compare with experimental IC₅₀ values. Discrepancies may arise from solvation effects or conformational flexibility .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) using SwissADME. Poor correlation may indicate assay-specific artifacts (e.g., serum protein binding) .

Q. How do substituents on the phenyl ring influence the compound’s pharmacological profile?

  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., –Cl) enhance cytotoxicity (e.g., IC₅₀ = 12 µM for dichloro derivatives) by increasing membrane permeability .
  • Meta vs. para substitution : Para-methoxy groups improve solubility but reduce EGFR binding affinity compared to halogenated analogs .

Q. What computational methods validate the compound’s mechanism of action?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For imidazole derivatives, gaps <4 eV correlate with radical scavenging activity .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., 100 ns trajectories) to identify critical hydrogen bonds or hydrophobic interactions .

Methodological Considerations

Q. How are reaction conditions optimized for scalable synthesis?

  • Solvent selection : Ethanol/acetic acid mixtures reduce side reactions (e.g., hydrolysis) compared to DMF .
  • Catalyst screening : Phosphorus oxychloride enhances cyclization efficiency for oxadiazole derivatives (yield: 72–80%) .

Q. What protocols mitigate impurities during purification?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted aldehydes.
  • Column chromatography : Employ silica gel with gradient elution (hexane → EtOAc) for polar byproducts .

Q. How are stability studies designed for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours .

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